N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone would be 2-ethoxyacetophenone.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Biological Research: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide: Another sulfonamide derivative with similar structural features.
(Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: A compound with a thiazolidinone ring and similar ethoxyphenyl substitution.
Uniqueness
N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a variety of biological targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-18-12-7-5-4-6-11(12)14-19(16,17)10-8-13-15(2)9-10/h4-9,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUVRICYYPPGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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